Gnemonoside E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

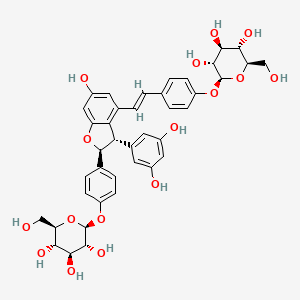

Gnemonoside E is a natural product found in Gnetum gnemonoides with data available.

化学反応の分析

Structural Classification and Biosynthetic Relationships

Stilbenoids from G. gnemon seeds include monomeric, dimeric, and trimeric derivatives. Gnemonosides (A, C, D) are resveratrol dimers glycosylated at specific hydroxyl groups . Gnetin E, a trimer, forms through oxidative coupling of resveratrol units . These compounds share a 2,3-diaryl-dihydrobenzofuran core, with variations in substituents and stereochemistry (Table 1) .

Table 1: Structural Features of Selected Stilbenoids from G. gnemon Seeds

| Compound | Type | Key Structural Features | Glycosylation Sites |

|---|---|---|---|

| Gnemonoside A | Resveratrol dimer | Glucosylation at C-4a (A1 ring) | 4a-OH (A1) |

| Gnemonoside C | Resveratrol dimer | Glucosylation at C-4b (B1 ring) | 4b-OH (B1) |

| Gnemonoside D | Resveratrol dimer | Glucosylation at C-4a and C-4b | 4a-OH, 4b-OH |

| Gnetin E | Resveratrol trimer | Oxidative coupling of three resveratrol units | None |

2.1. Enzymatic Hydrolysis

Gnemonosides undergo enzymatic hydrolysis to yield aglycones (e.g., gnetin C from gnemonoside A). For example:

-

Gnemonoside A → Gnetin C + Glucose

This reaction is catalyzed by β-glucosidases, enhancing bioactivity by removing glycosyl groups .

2.2. Oxidative Coupling

Gnetin E (a trimer) forms via radical-mediated oxidative coupling of resveratrol or its dimers. This process involves:

-

Radical generation : Phenolic hydroxyl groups lose protons to form radicals.

-

Covalent bonding : Radicals couple at C-C or C-O positions, creating complex oligomers .

2.3. Antioxidant Activity

Stilbenoids exhibit radical scavenging via hydrogen atom transfer (HAT). Key findings include:

-

DPPH Radical Scavenging : Gnetin C (IC₅₀ = 8,597 ± 619 µmol TE/mol) outperforms gnemonosides A/C/D and gnetin E (Table 2) .

-

Structure-Activity Relationship : Free phenolic hydroxyl groups enhance activity; glycosylation reduces it .

Table 2: Antioxidant Activity of G. gnemon Stilbenoids

| Compound | DPPH Radical Scavenging (µmol TE/mol) |

|---|---|

| Gnetin C | 8,597 ± 619 |

| Gnemonoside A | 4,679 ± 586 |

| Gnetin E | 2,129 ± 237 |

| trans-Resveratrol | 8,241 ± 350 |

3.1. Isolation and Purification

-

Extraction : 55% aqueous ethanol extracts of G. gnemon seeds .

-

Chromatography : ODS and silica gel column chromatography, followed by HPLC .

3.2. Permethylation Studies

Permethylation of gnetin C (a related dimer) with methyl iodide/K₂CO₃ yields fully methylated derivatives, confirming hydroxyl group positions via NMR (Table S3 in ).

Biochemical Implications

特性

分子式 |

C40H42O16 |

|---|---|

分子量 |

778.7 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-4-yl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C40H42O16/c41-16-28-32(46)34(48)36(50)39(55-28)52-25-7-2-18(3-8-25)1-4-20-11-24(45)15-27-30(20)31(21-12-22(43)14-23(44)13-21)38(54-27)19-5-9-26(10-6-19)53-40-37(51)35(49)33(47)29(17-42)56-40/h1-15,28-29,31-51H,16-17H2/b4-1+/t28-,29-,31+,32-,33-,34+,35+,36-,37-,38-,39-,40-/m1/s1 |

InChIキー |

ZYDYBBVQQUAKSD-DLSZBKKWSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)OC7C(C(C(C(O7)CO)O)O)O |

同義語 |

gnemonoside E |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。